molecular formula C12H13N3 B2923242 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 27078-85-9

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

Cat. No.: B2923242
CAS No.: 27078-85-9
M. Wt: 199.257
InChI Key: MRUPUWWMINETCA-UHFFFAOYSA-N
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Description

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic organic compound with the molecular formula C12H13N3 It is known for its unique structure, which includes a pyrrolo[1,2-a]pyrimidine core substituted with four methyl groups and a cyano group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced products.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyano group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
  • 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine
  • 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

Uniqueness

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile stands out due to the presence of the cyano group at the 8-position, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with tailored properties.

Properties

IUPAC Name

2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-7-5-8(2)15-10(4)9(3)11(6-13)12(15)14-7/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUPUWWMINETCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=C(N12)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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